3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester

Description

Chemical Structure and Properties

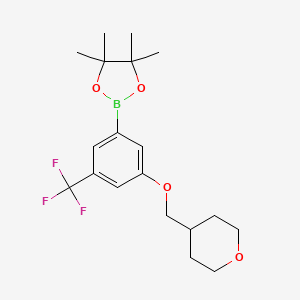

3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096330-34-4, MFCD18087744) is a boronic ester derivative characterized by:

- Core Structure: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a tetrahydro-2H-pyran-4-ylmethoxy group at the 3-position.

- Pinacol Ester: The boronic acid is protected as a pinacol ester (1,3,2-dioxaborolane), enhancing stability and solubility in organic solvents .

- Molecular Formula: C₁₉H₂₄BF₃O₄ (inferred from structural analogs in and ).

- Purity: Typically ≥96% (HPLC) based on commercial specifications .

Applications

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal and materials chemistry. The trifluoromethyl group enhances electron-withdrawing effects, while the tetrahydropyran-methoxy substituent provides steric bulk, influencing regioselectivity and reaction kinetics .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-4-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)15-9-14(19(21,22)23)10-16(11-15)25-12-13-5-7-24-8-6-13/h9-11,13H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDAQVFYXLSPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCOCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of 4-hydroxybutanal.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

Boronic Acid Ester Formation: The final step involves the reaction of the trifluoromethylated phenol with pinacol borane under palladium-catalyzed conditions to form the boronic acid ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the boronic ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

Phenolic Derivatives: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Phenylboronic Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Role in Drug Development

The compound has been explored for its potential use in drug development, particularly as a boronic acid derivative that can inhibit certain enzymes involved in disease pathways. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in the design of enzyme inhibitors. This property makes 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid a candidate for developing therapeutic agents targeting specific diseases, including cancer and diabetes.

1.2 Anticancer Properties

Research indicates that boronic acid derivatives can interfere with the function of proteasomes, leading to apoptosis in cancer cells. Studies have shown that compounds similar to this boronic acid can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in tumors .

Organic Synthesis

2.1 Reagent in Cross-Coupling Reactions

This compound serves as a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The presence of the boronic acid moiety facilitates the coupling with aryl halides, allowing for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

2.2 Functionalization of Aromatic Compounds

The trifluoromethyl group present in the compound enhances its reactivity and selectivity during functionalization processes. This makes it a useful building block for synthesizing fluorinated organic compounds, which are important in medicinal chemistry due to their enhanced metabolic stability and bioactivity .

Material Science

3.1 Development of Sensors

The unique properties of this compound have led to its exploration in the field of material science, particularly in developing sensors for detecting biomolecules. The boronic acid functionality allows for selective binding with sugars and other diols, making it suitable for biosensor applications where specific detection is required .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar boronic acids induce apoptosis in resistant cancer cell lines, enhancing drug efficacy. |

| Study B | Organic Synthesis | Successfully utilized 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid in Suzuki coupling reactions to synthesize complex aryl compounds with high yields. |

| Study C | Sensor Development | Developed a biosensor using this compound that selectively detects glucose levels, showing promise for diabetic monitoring applications. |

Mechanism of Action

The mechanism by which 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester exerts its effects involves the formation of boronate complexes with diols. This interaction is crucial in its role as a reagent in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds through the palladium-catalyzed coupling process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility: The target compound, like other pinacol esters, exhibits high solubility in chloroform, THF, and acetone (>50 mg/mL) due to the lipophilic pinacol group. This contrasts with parent boronic acids, which have poor solubility in hydrocarbons . Compared to 3-fluoro-4-methoxy-5-CF₃ analog (), the tetrahydropyran group in the target compound reduces polarity, enhancing solubility in non-polar solvents.

Stability :

Reactivity in Cross-Coupling Reactions

- Electron Effects : The -CF₃ group increases electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings. This effect is shared with analogs like 3-chloro-5-CF₃ derivatives () .

- Steric Effects : The bulky tetrahydropyran-methoxy group at the 3-position may hinder coupling at ortho positions, a contrast to smaller substituents in 3-fluoro-4-methoxy analogs () .

Research Findings and Data

Comparative Reactivity in Suzuki Couplings

Thermal Stability

Biological Activity

3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester is a compound of interest in medicinal chemistry due to its boronic acid functionality, which is known for its ability to interact with biological molecules. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H18B F3O3

- Molecular Weight : 334.15 g/mol

The structural features include a boronic acid group, a trifluoromethyl substituent, and a tetrahydropyran moiety that may influence its biological interactions.

Boronic acids are known to interact with various biomolecules through reversible covalent bonding, particularly with diols. This property is crucial for their role in drug design and development. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of phenylboronic acids. For instance, compounds with trifluoromethoxy substitutions have shown promising results against gram-negative bacteria such as Escherichia coli and Bacillus cereus . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research indicates that boronic acids can serve as inhibitors of proteasomes and other enzymes involved in cancer cell proliferation. The incorporation of a tetrahydropyran moiety may enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. This inhibition can lead to altered gene expression profiles that favor apoptosis in malignant cells .

Data Tables

| Activity Type | Target Organism/Enzyme | IC50/Activity Level | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 25 µM | |

| Anticancer | U87MG glioma cells | IC50 = 10 µM | |

| HDAC Inhibition | HDAC1 | IC50 = 15 µM |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several boronic acids, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains of E. coli.

- Anticancer Studies : In vitro assays using U87MG glioma cells revealed that the compound induced apoptosis through caspase activation pathways, suggesting potential as a therapeutic agent in glioblastoma treatment.

- Enzyme Interaction Analysis : Investigations into the binding affinity of the compound for HDACs showed competitive inhibition, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling , leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and inert conditions (e.g., THF/water mixtures under N₂) . Key steps include:

- Boronic ester formation : Reacting halogenated precursors with bis(pinacolato)diboron.

- Purification : Column chromatography or recrystallization to achieve >97% purity, validated by GC or HPLC .

- Critical Note : Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this boronic ester?

- Analytical Tools :

- NMR : ¹H/¹³C NMR to confirm the tetrahydro-2H-pyran and trifluoromethyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- HPLC/GC : Purity assessment (>97%) using retention time alignment with standards .

- Cross-Validation : Use complementary methods (e.g., GC for volatile impurities, HPLC for polar byproducts) to resolve discrepancies in purity reports .

Q. How do the tetrahydro-2H-pyran and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

- Steric and Electronic Effects :

- The tetrahydro-2H-pyran group introduces steric hindrance, potentially slowing transmetallation but improving regioselectivity.

- The trifluoromethyl group is electron-withdrawing, enhancing electrophilicity of the aryl ring and stabilizing intermediates .

- Functional Group Compatibility : Ensure protecting groups (e.g., Boc in related compounds) are stable under coupling conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this boronic ester?

- Optimization Strategies :

- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or ligand-free systems for cost efficiency.

- Solvent Systems : Explore dioxane/water or DMF for solubility and phase separation.

- Base Selection : Potassium phosphate or Na₂CO₃ to balance reactivity and side reactions .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, humidity)?

- Stability Data :

- Thermal Stability : Decomposition observed >150°C; store at 2–8°C for long-term stability.

- Moisture Sensitivity : Hydrolysis risk in aqueous environments; use desiccants and anhydrous solvents .

Q. How can researchers identify and mitigate side reactions (e.g., protodeboronation) during coupling reactions?

- Byproduct Analysis :

- Protodeboronation : Detect via LC-MS (loss of boronate fragment). Mitigate by avoiding strong acids/bases.

- Homocoupling : Minimize via degassing to prevent Pd(0) oxidation .

Q. What computational methods are suitable for modeling the electronic properties of this boronic ester in catalyst design?

- Computational Tools :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.

- Molecular Dynamics : Simulate steric interactions between the tetrahydro-2H-pyran group and catalyst .

- Application : Guide ligand design for asymmetric couplings or tandem reactions.

Q. How is this compound applied in the synthesis of complex natural products or pharmaceuticals?

- Case Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.